Cas no 1228-72-4 (17-Epiestriol)

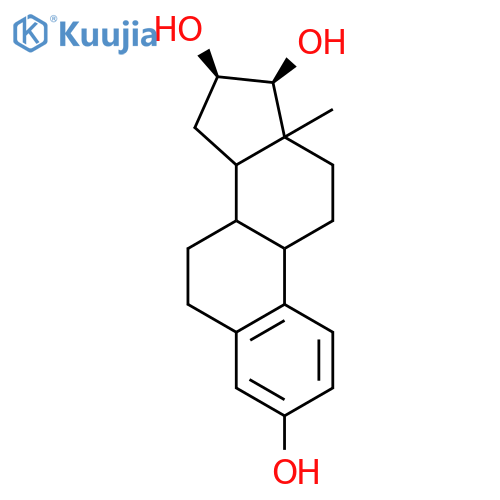

17-Epiestriol structure

17-Epiestriol 化学的及び物理的性質

名前と識別子

-

- Estra-1,3,5(10)-triene-3,16,17-triol,(16a,17a)-

- 17-Epiestriol

- 16a,17a-Estriol

- 16a-Hydroxy-17a-estradiol

- 16ALPHA-HYDROXY-17ALPHA-ESTRADIOL

- 17a-Estriol

- 17-EPIESTRIOL (16ALPHA,17ALPHA)

- 17-epioestriol

- epi-Oestriol

- DTXSID00858947

- NS00069550

- LMST02010049

- 17alpha-Estriol

- (16alpha,17alpha)-estra-1(10),2,4-triene-3,16,17-triol

- (8R,9S,13S,14S,16R,17S)-13-methyl-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,16,17-triol

- UNII-4G7IHY560Z

- (8R,9S,13S,14S,16R,17S)-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,16,17-triol

- Estra-1,3,5(10)-triene-3,16alpha,17alpha-triol (17-epi-Estriol)

- 4G7IHY560Z

- (16alpha,17alpha)-Estra-1,3,5(10)-Triene-3,16,17-Triol

- estra-1(10),2,4-triene-3,16alpha,17alpha-triol

- BIDD:ER0026

- 16.ALPHA.,17.ALPHA.-ESTRIOL

- DB07702

- 16alpha,17alpha-estriol

- SCHEMBL223226

- 17.ALPHA.-ESTRIOL

- 1,3,5(10)-Estratriene-3,16alpha,17alpha-triol

- Estriol Impurity E

- PD005539

- AKOS040755521

- ESTRA-1,3,5(10)-TRIENE-3,16,17-TRIOL, (16.ALPHA.,17.ALPHA.)-

- NSC 84051

- 1228-72-4

- CHEMBL1232445

- CHEBI:42156

- NSC84051

- (1S,2R,3aS,3bR,9bS,11aS)-11a-methyl-1H,2H,3H,3aH,3bH,4H,5H,9bH,10H,11H,11aH-cyclopenta[a]phenanthrene-1,2,7-triol

- MFCD00069500

- Estra-1,3,5(10)-triene-3,16?,17?-triol (17-epi-Estriol)

- NSC-84051

- Estra-1,3,5(10)-triene-3,16a,17a-triol

- Q27096920

- E3O

- 3,16alpha,17alpha-Trihydroxy-1,3,5(10)-estratriene

- 17-epi-Estriol

- (9beta,13alpha,14beta,16alpha,17alpha)-estra-1(10),2,4-triene-3,16,17-triol

- Estra-1,3,5(10)-triene-3,16,17-triol, (16alpha,17alpha)-

- 16.ALPHA.-HYDROXY-17.ALPHA.-ESTRADIOL

- ESTRA-1,3,5(10)-TRIENE-3,16.ALPHA.,17.ALPHA.-TRIOL

- HY-163712

- CS-1100827

-

- MDL: MFCD00069500

- インチ: InChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17-,18+/m1/s1

- InChIKey: PROQIPRRNZUXQM-PNVOZDDCSA-N

- ほほえんだ: C[C@@]12CC[C@@H]3C4=CC=C(C=C4CC[C@H]3[C@@H]2C[C@H]([C@H]1O)O)O

計算された属性

- せいみつぶんしりょう: 288.17300

- どういたいしつりょう: 288.17254462g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 3

- 水素結合受容体数: 3

- 重原子数: 21

- 回転可能化学結合数: 0

- 複雑さ: 411

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 6

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 60.7Ų

- 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

- ゆうかいてん: 239-241°C

- PSA: 60.69000

- LogP: 2.58000

17-Epiestriol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | E586510-5mg |

17-Epiestriol |

1228-72-4 | 5mg |

$ 328.00 | 2023-09-07 | ||

| 1PlusChem | 1P000JZ2-1mg |

Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)- |

1228-72-4 | ≥95% | 1mg |

$166.00 | 2025-02-18 | |

| A2B Chem LLC | AA25086-1mg |

Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)- |

1228-72-4 | ≥95% | 1mg |

$106.00 | 2024-04-20 | |

| TRC | E586510-25mg |

17-Epiestriol |

1228-72-4 | 25mg |

$1409.00 | 2023-05-18 | ||

| TRC | E586510-2.5mg |

17-Epiestriol |

1228-72-4 | 2.5mg |

$ 244.00 | 2023-09-07 | ||

| A2B Chem LLC | AA25086-5mg |

Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)- |

1228-72-4 | ≥95% | 5mg |

$469.00 | 2024-04-20 | |

| TRC | E586510-10mg |

17-Epiestriol |

1228-72-4 | 10mg |

$ 620.00 | 2023-09-07 | ||

| 1PlusChem | 1P000JZ2-5mg |

Estra-1,3,5(10)-triene-3,16,17-triol, (16α,17α)- |

1228-72-4 | ≥95% | 5mg |

$621.00 | 2023-12-25 |

17-Epiestriol 関連文献

-

Xiuqian Jiang,Mark Waterland,Len Blackwell,Ashton Partridge Anal. Methods 2010 2 368

-

2. Steroid inhibition of erythrocyte-derived ATP reduces endothelial cell production of nitric oxide in a 3D-printed fluidic modelTiffany?M. Janes,Dana M. Spence Anal. Methods 2018 10 3416

-

Hui-Jun Fu,Yu Wang,Xiu-Xiu Dong,Yi-Xin Liu,Zi-Jian Chen,Yu-Dong Shen,Chi Yang,Jie-Xian Dong,Zhen-Lin Xu RSC Adv. 2016 6 65588

-

Juhi Bhadresh Raval,Vaibhavkumar N. Mehta,Sanjay Jha,Rakesh Kumar Singhal,Hirakendu Basu,Suresh Kumar Kailasa Sens. Diagn. 2023 2 815

-

Yong-ping Tang,Su-qing Zhao,Ying-song Wu,Jian-wei Zhou,Ming Li Anal. Methods 2013 5 4068

1228-72-4 (17-Epiestriol) 関連製品

- 50-27-1(Estriol)

- 1818-12-8(2-Methyl Estradiol)

- 1232-80-0(2-Hydroxyestriol)

- 57-91-0(Alpha-Estradiol)

- 1474-53-9(Estriol Methyl Ether)

- 221093-33-0(2-Hydroxy-17β-estradiol-16,16,17-d5)

- 15183-37-6(Estetrol)

- 50-28-2(Estradiol)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

- 1326743-67-2(3-(dimethylamino)methyl-1H-indole-4-carboxylic acid hydrochloride)

推奨される供給者

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Zouping Mingyuan Import and Export Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量